
2-(Methoxymethyl)-1-(4-methylbenzene-1-sulfonyl)-3-phenylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)-3-phenyl-1-tosylaziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. This compound is characterized by the presence of a methoxymethyl group, a phenyl group, and a tosyl group attached to the aziridine ring. The tosyl group, derived from toluenesulfonic acid, is a common protecting group in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-3-phenyl-1-tosylaziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions. For example, the reaction of phenylamine with an epoxide in the presence of a base like sodium hydroxide can yield the aziridine ring.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the aziridine with tosyl chloride in the presence of a base such as pyridine. This step ensures the protection of the nitrogen atom and enhances the stability of the compound.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of 2-(Methoxymethyl)-3-phenyl-1-tosylaziridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amines.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of methoxymethyl aldehyde or methoxymethyl carboxylic acid.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of aziridine derivatives with different substituents.
科学的研究の応用
2-(Methoxymethyl)-3-phenyl-1-tosylaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving aziridine-containing substrates.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Methoxymethyl)-3-phenyl-1-tosylaziridine involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The tosyl group enhances the stability of the compound and can be selectively removed under mild conditions, allowing for further functionalization.
Molecular Targets and Pathways:
Nucleophilic Attack: The aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and formation of amine derivatives.
Electrophilic Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further modification of the compound.
類似化合物との比較
2-(Methoxymethyl)-3-phenylaziridine: Lacks the tosyl group, making it less stable and less reactive.
3-Phenyl-1-tosylaziridine: Lacks the methoxymethyl group, which reduces its versatility in synthetic applications.
2-(Methoxymethyl)-1-tosylaziridine:
Uniqueness: 2-(Methoxymethyl)-3-phenyl-1-tosylaziridine is unique due to the combination of the methoxymethyl, phenyl, and tosyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
796975-13-8 |
|---|---|
分子式 |
C17H19NO3S |
分子量 |
317.4 g/mol |
IUPAC名 |
2-(methoxymethyl)-1-(4-methylphenyl)sulfonyl-3-phenylaziridine |
InChI |
InChI=1S/C17H19NO3S/c1-13-8-10-15(11-9-13)22(19,20)18-16(12-21-2)17(18)14-6-4-3-5-7-14/h3-11,16-17H,12H2,1-2H3 |
InChIキー |
JLCHRJQURIWYHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)

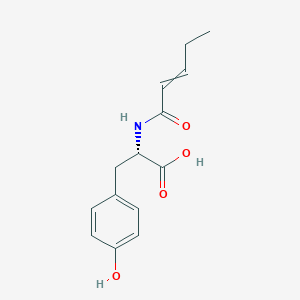
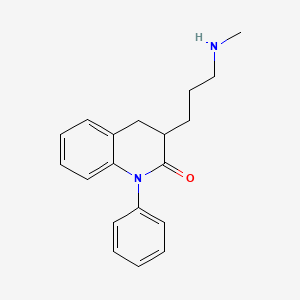
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
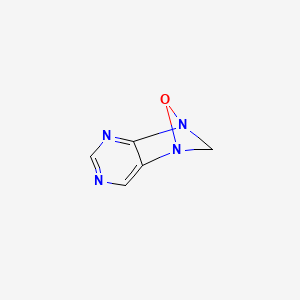

![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14233149.png)
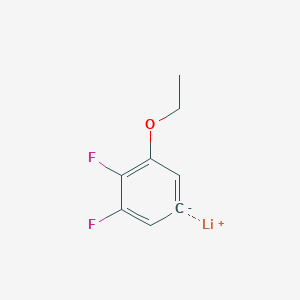
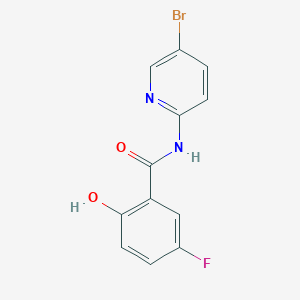
![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)
